molecular formula C14H13ClF3N5 B5615639 4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine

4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine

Cat. No. B5615639
M. Wt: 343.73 g/mol
InChI Key: NXDWIYFDONUZGU-UHFFFAOYSA-N
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Description

The compound "4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine" is a synthetic chemical that belongs to the class of piperazinopyrimidines. These compounds are generally synthesized for their potential pharmacological properties. They exhibit various biological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. The specific introduction of the trifluoromethyl group and the chloropyridinyl substitution on the pyrimidine ring influences the chemical and physical properties of the compound, which in turn can affect its biological activity and pharmacokinetics (Mattioda et al., 1975).

Synthesis Analysis

The synthesis of piperazinopyrimidines typically involves the nucleophilic attack of amines on halogen-substituted pyrimidines. The specific structural features of "4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine" suggest that its synthesis may involve multiple steps, starting from 2,4,6-trichloropyrimidine and involving substitutions at different positions of the pyrimidine ring to introduce the desired functional groups (Mattioda et al., 1975).

Molecular Structure Analysis

The molecular structure of "4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine" is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety and a trifluoromethyl group. The structural arrangement contributes to the compound's chemical reactivity and potential biological activity. The presence of the chloropyridinyl group may enhance binding to biological targets, while the trifluoromethyl group can affect the compound's metabolic stability and lipophilicity (Mattioda et al., 1975).

Chemical Reactions and Properties

The chemical properties of "4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine" would likely include reactivity typical of pyrimidine compounds, such as nucleophilic substitution reactions. The presence of the piperazine ring can lead to reactions typical of secondary amines, while the chloropyridinyl group may undergo nucleophilic substitution or participate in coupling reactions. The trifluoromethyl group is generally inert but can influence the overall electronic properties of the molecule (Mattioda et al., 1975).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their structure and the target molecules. For instance, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The exact mechanism of action of “4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine” is not specified in the retrieved information.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 1-(2-Pyrimidyl)piperazine has certain hazard statements such as H315, H319, and H335 . The exact safety and hazards of “4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine” are not specified in the retrieved information.

Future Directions

The future directions for the research and development of pyrimidine derivatives could involve the design and synthesis of novel compounds with improved properties. For instance, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . The specific future directions for “4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine” are not specified in the retrieved information.

properties

IUPAC Name

4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N5/c15-10-1-2-11(20-9-10)22-5-7-23(8-6-22)12-3-4-19-13(21-12)14(16,17)18/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDWIYFDONUZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)Cl)C3=NC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(5-Chloropyridin-2-YL)piperazin-1-YL]-2-(trifluoromethyl)pyrimidine

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